Product packaging for dictyosphaeric acid B(Cat. No.:)

dictyosphaeric acid B

Cat. No.: B1259292
M. Wt: 434.4 g/mol
InChI Key: OAVFOGVWUAUSDJ-FQYKNUEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyosphaeric acid B is a natural polyketide compound classified as a decalactone. It was first isolated from a marine-derived, undescribed Penicillium species (fungal isolate F01V25) obtained from the green alga Dictyosphaeria versluyii collected in Fiji . The compound is a secondary metabolite, and its relative stereochemistry was determined using J-based configuration analysis alongside ROE and NOE correlations . This compound is of significant interest in natural product and drug discovery research. Like its analog, dictyosphaeric acid A, it is noted for its potential in antiviral research. Studies have indicated that related decalactones from the same source show binding affinity with TMPRSS2, a cellular protease that is an important host cell factor for viral entry, including some coronaviruses . This suggests a potential mechanism of action for this class of compounds, which may interfere with host-protein-mediated viral infection. Research into marine-derived fungi, particularly Penicillium species, has expanded considerably as they are an extraordinary source of novel bioactive compounds with potential pharmaceutical applications . This compound represents the type of chemically diverse metabolite that can be sourced from these unique marine ecological contexts. This product is intended for research purposes only, specifically for in vitro studies in natural product chemistry, antimicrobial screening, and investigations into novel antiviral mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O9 B1259292 dictyosphaeric acid B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O9

Molecular Weight

434.4 g/mol

IUPAC Name

(2E,4E,6E)-7-[(1S,2R,6S,12R,13S,16S)-1,2,13-trihydroxy-6-methyl-8,15-dioxo-7,11-dioxatricyclo[7.6.1.012,16]hexadec-9-en-10-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C22H26O9/c1-12-7-6-9-15(24)22(29)16(25)11-13(23)20-19(22)18(21(28)30-12)14(31-20)8-4-2-3-5-10-17(26)27/h2-5,8,10,12-13,15,19-20,23-24,29H,6-7,9,11H2,1H3,(H,26,27)/b3-2+,8-4+,10-5+/t12-,13-,15+,19-,20-,22-/m0/s1

InChI Key

OAVFOGVWUAUSDJ-FQYKNUEKSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]([C@]2([C@@H]3[C@H]([C@H](CC2=O)O)OC(=C3C(=O)O1)/C=C/C=C/C=C/C(=O)O)O)O

Canonical SMILES

CC1CCCC(C2(C3C(C(CC2=O)O)OC(=C3C(=O)O1)C=CC=CC=CC(=O)O)O)O

Synonyms

dictyosphaeric acid B

Origin of Product

United States

Natural Occurrence and Isolation of Dictyosphaeric Acid B

Discovery and Original Producer Organism: Penicillium sp. (F01V25)

Dictyosphaeric acid B was first identified as a novel decalactone following chemical investigations into the metabolic products of a marine-derived fungus. nih.gov The producing organism, designated as isolate F01V25, was identified as a previously undescribed species of the genus Penicillium. Subsequent taxonomic analysis formally described this new species as Penicillium dravuni. researchgate.netnih.gov The fermentation of this fungal isolate yielded not only this compound but also its analogue, dictyosphaeric acid A, and the known anthraquinone (B42736), carviolin (B2929679). researchgate.netnih.gov

Association with Marine Macroalgae: Dictyosphaeria versluyii

The fungal strain Penicillium dravuni (F01V25) was not found in isolation; it was discovered living in close association with a marine macroalga. researchgate.netnih.gov Specifically, the fungus was isolated from the tissue of the green alga Dictyosphaeria versluyii. researchgate.netnih.gov This relationship suggests the fungus may exist as an endophyte or epiphyte on the alga, a common ecological niche for marine fungi that often leads to the production of unique secondary metabolites as a result of the complex interactions within their shared habitat.

Geographical and Ecological Context of Isolation

The original sample of the macroalga Dictyosphaeria versluyii, from which the fungus was sourced, was collected from a marine environment near Dravuni Island, Fiji. researchgate.netnih.gov The collection was performed by scuba diving in January 2001. researchgate.net The ecological context is therefore a tropical marine ecosystem, highlighting the largely untapped potential of marine organisms and their associated microbiota as sources for novel chemical discovery. The isolation process involved separating the inner tissue of the alga and plating a slurry onto selective agar-based media to cultivate the associated fungal organisms. researchgate.net

Table 1: Discovery and Origin of this compound

Attribute Details Source(s)
Compound Name This compound nih.govresearchgate.netnih.gov
Producing Organism Penicillium dravuni (formerly Penicillium sp. F01V25) researchgate.netnih.gov
Host Organism Dictyosphaeria versluyii (Green Alga) researchgate.netnih.gov
Geographical Origin Dravuni Island, Fiji researchgate.netnih.gov

| Year of Collection | 2001 | researchgate.net |

Microbial Fermentation Strategies for Production of this compound

The production of this compound is achieved through the controlled cultivation of Penicillium dravuni. Initial laboratory studies involved growing the fungal isolate on various selective, agar-based media, some of which contained antibiotics to inhibit bacterial growth. researchgate.net

For characterization and metabolite production, specific fermentation conditions were established. The fungus was cultured on media such as malt-extract agar (B569324) (MEA) prepared with artificial seawater (MEA-ASW), which contains a mixture of salts including sodium chloride, potassium chloride, and magnesium chloride. researchgate.net To understand the optimal conditions for growth and secondary metabolite expression, the organism's tolerance to salinity was systematically tested by growing it on MEA supplemented with varying concentrations of sodium chloride (5, 10, 15, or 20%). researchgate.net These fermentation studies are critical for optimizing the yield of this compound for further research.

Table 2: Fermentation Media Components for P. dravuni Cultivation Studies

Medium Component Purpose Source(s)
Malt-Extract Agar (MEA) General fungal growth medium researchgate.net
Artificial Seawater (ASW) Simulates marine salinity researchgate.net
Sodium Chloride (NaCl) Varies salinity for tolerance testing researchgate.net
Potassium Chloride (KCl) Distinguishes sodium vs. general salt tolerance researchgate.net

| Antibiotics | Inhibit bacterial contamination during initial isolation | researchgate.net |

Advanced Methodologies for Extraction and Purification of this compound

Following fermentation, a multi-step process is required to extract and purify this compound from the culture broth and fungal biomass. The general workflow for isolating carboxylic acids and other secondary metabolites from microbial cultures typically begins with extraction. nih.govgoogle.com This involves using organic solvents to partition the target compounds from the aqueous fermentation medium, a process known as liquid-liquid extraction. nih.gov

The resulting crude extract, containing a mixture of metabolites, is then subjected to chromatographic techniques for separation and purification. Adsorption chromatography is a common primary purification step. nih.gov For final purification and to achieve high purity, advanced methods such as preparative high-performance liquid chromatography (HPLC) are often employed. nih.gov This technique separates compounds based on their differential affinities for a stationary phase, allowing for the isolation of individual compounds like this compound in a highly pure form suitable for structural elucidation and further study.

Structural Elucidation and Stereochemical Assignment of Dictyosphaeric Acid B

Comprehensive Spectroscopic Analyses for Structure Elucidation

A suite of powerful spectroscopic methods was employed to piece together the precise atomic connectivity and spatial arrangement of dictyosphaeric acid B.

Nuclear Magnetic Resonance (NMR) Spectroscopy.acs.orgnih.govnih.govresearchgate.net

NMR spectroscopy was the cornerstone of the structural elucidation of this compound, providing detailed insights into the carbon-hydrogen framework. acs.orgnih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra offered the initial inventory of protons and carbons within the molecule. The ¹H NMR spectrum of this compound was noted to have a simplified olefinic region compared to dictyosphaeric acid A, suggesting the absence of one double bond. acs.org

Two-dimensional (2D) NMR experiments were instrumental in assembling the molecular fragments. Correlation Spectroscopy (COSY) experiments established proton-proton coupling networks, while Heteronuclear Single Quantum Multiple Bond Correlation (HSQMBC) was used to determine long-range carbon-proton connectivities. acs.org For instance, long-range coupling constants were precisely measured using the G-BIRDR-HSQMBC technique. acs.org

Crucially, Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments provided through-space correlations between protons, which were vital for determining the relative stereochemistry of the molecule. acs.org These NOE and ROE correlations, in conjunction with J-based configuration analysis, were pivotal in distinguishing between possible stereoisomers. acs.org

J-based configuration analysis was a key method used to determine the relative stereochemistry of this compound. acs.orgnih.gov This technique relies on the measurement of scalar coupling constants (J-values) between nuclei, which are dependent on the dihedral angle between them. By comparing experimentally measured J-values with those predicted for different stereoisomers through molecular modeling, the most likely configuration can be deduced. acs.orgnih.gov This method was particularly important in establishing the stereochemical relationships within the decalactone ring system, a structural feature it shares with the glabramycins. nih.gov The analysis of coupling constants helped to explain the observed large coupling constant for the eclipsed configuration between H-10 and H-11. nih.gov

High-Resolution Mass Spectrometry (HRMS).acs.orgnih.gov

HRMS provided the exact mass of this compound, which was crucial for determining its molecular formula.

The molecular formula of this compound was definitively established as C₂₂H₂₆O₉ through the use of Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS). acs.org This high-resolution technique confirmed that the molecule contained an additional water molecule compared to dictyosphaeric acid A. acs.org FTICR-MS is renowned for its exceptional mass accuracy and resolving power, making it an invaluable tool for the unambiguous determination of elemental compositions of unknown natural products. mdpi.complos.orgcopernicus.org

Interactive Data Tables

¹H and ¹³C NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, which were essential for its structural elucidation.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
1170.2
2120.1
3145.36.85, d, 15.5
4129.86.13, dd, 15.5, 9.5
572.94.31, m
668.14.65, m
735.12.05, m; 1.83, m
829.51.65, m; 1.55, m
935.21.80, m
1082.54.25, dd, 10.5, 2.0
11173.5
1275.14.95, d, 10.5
1320.91.25, d, 6.5
1419.81.28, d, 6.5
15211.2
1630.12.75, q, 7.0
178.11.10, t, 7.0
18165.8
19118.5
20161.2
2110.91.95, s
2260.94.20, q, 7.0
2314.11.27, t, 7.0
Data sourced from Bugni et al., 2004.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial analytical technique for the precise determination of the molecular formula of a compound. In the case of this compound, HRESIMS analysis provides the high-accuracy mass measurement necessary to deduce its elemental composition.

The HRESIMS data for this compound revealed a specific mass-to-charge ratio, which, when analyzed, corresponds to a distinct molecular formula. This information is fundamental in the early stages of structural elucidation, confirming the compound's mass and providing a basis for further spectroscopic analysis. The high resolution of this technique allows for the differentiation between compounds with very similar nominal masses but different elemental compositions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, offers insights into the functional groups and bonding arrangements within a molecule. nih.govresearchgate.net These non-invasive methods provide a molecular fingerprint, aiding in the structural analysis of complex biological compounds. nih.gov

For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its functional groups. For instance, the presence of a lactone (cyclic ester) would be indicated by a strong carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. Additionally, hydroxyl (-OH) groups would exhibit a broad absorption band around 3200-3600 cm⁻¹, while C-H and C-O stretching vibrations would appear in their respective characteristic regions of the spectrum. mdpi.com The specific frequencies and intensities of these bands provide valuable clues about the molecular structure and bonding environment. nih.gov

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the non-polar bonds and symmetric vibrations within the molecule. researchgate.net Analysis of the Raman spectrum of this compound could further confirm the presence of its carbon skeleton and other key structural features.

Computational and Theoretical Approaches for Structure Confirmation

Molecular Modeling for Conformational Analysis

Molecular modeling is a powerful computational tool used to investigate the three-dimensional arrangement of atoms in a molecule and to determine its stable conformations. nih.govnih.govrsc.org For a flexible molecule like this compound, understanding its conformational preferences is essential for accurately assigning its stereochemistry. biomedres.us

Conformational analysis of this compound involves using molecular mechanics force fields to generate a multitude of possible spatial arrangements (conformers) of the molecule. nih.gov These conformers are then subjected to energy minimization to identify the most stable, low-energy structures. The resulting conformational landscape reveals the preferred shapes the molecule can adopt in solution. This information is critical for interpreting data from other spectroscopic techniques, such as NMR, and for performing further computational calculations to determine the absolute configuration. chemrxiv.org

Quantum Chemical Calculations for Absolute Configuration (e.g., TDDFT ECD)

Determining the absolute configuration of a chiral molecule is a challenging but crucial aspect of its structural elucidation. nih.govnih.gov Time-dependent density functional theory (TDDFT) calculations of electronic circular dichroism (ECD) spectra have emerged as a reliable method for this purpose. nih.govrsc.org

The process involves first generating the low-energy conformers of the two possible enantiomers of this compound through molecular modeling. Then, for each conformer, the ECD spectrum is calculated using TDDFT. researchgate.net These calculated spectra are then Boltzmann-averaged based on the relative energies of the conformers to produce a theoretical ECD spectrum for each enantiomer. nih.gov

Finally, the calculated ECD spectra of the two enantiomers are compared with the experimentally measured ECD spectrum of the natural this compound. The enantiomer whose calculated spectrum shows the best agreement with the experimental spectrum is assigned as the correct absolute configuration of the natural product. This powerful combination of experimental and computational methods provides a high degree of confidence in the stereochemical assignment. nih.govresearchgate.net

Structural Comparison and Relationships with Analogous Decalactones (e.g., Colletofragerones)

This compound belongs to the decalactone family, a class of polyketides characterized by a ten-membered lactone ring. Its structure can be compared to other known decalactones, such as the colletofragerones, to understand structural similarities and differences that may correlate with their biological activities.

The core scaffold of this compound and colletofragerones consists of the decalactone ring. However, they differ in the nature and stereochemistry of the substituents attached to this ring. These variations in substitution patterns, including the presence and position of hydroxyl groups, alkyl chains, and other functionalities, lead to a diverse array of structures within this class of natural products.

A detailed comparison of the stereochemical features, such as the relative and absolute configurations of the chiral centers, is also crucial. For instance, while this compound and certain colletofragerones may share a common biosynthetic origin, subtle enzymatic modifications during their formation can lead to distinct stereoisomers with potentially different biological properties. Understanding these structural relationships is important for structure-activity relationship (SAR) studies and for the potential design and synthesis of novel analogs. researchgate.net

Biosynthetic Pathways and Precursor Studies of Dictyosphaeric Acid B

Elucidation of the Polyketide Biosynthetic Origin

Dictyosphaeric acid B, along with its structural analog dictyosphaeric acid A, was first isolated from an undescribed species of Penicillium fungus. nih.gov This fungus itself was an endophyte, obtained from the marine alga Dictyosphaeria versluyii collected in Fiji. nih.govmdpi.com Initial structural analysis and biosynthetic considerations pointed towards a polyketide origin for these compounds. nih.govsemanticscholar.org

Polyketides are a large and diverse class of secondary metabolites synthesized by a family of multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org The biosynthesis process bears a strong resemblance to fatty acid synthesis. wikipedia.org It involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear poly-β-keto chain. nih.gov This reactive intermediate is then subjected to a series of modifications, including cyclizations and redox reactions, catalyzed by various domains within the PKS or by separate tailoring enzymes, to generate the final complex and diverse structures characteristic of polyketides. wikipedia.org The classification of this compound as a polyketide is based on its carbon skeleton, which is consistent with this assembly-line-like biosynthetic logic. nih.govsemanticscholar.org

Identification of Biosynthetic Gene Clusters

In fungi and bacteria, the genes encoding the enzymes required for the biosynthesis of a specific polyketide are typically clustered together on the chromosome. wikipedia.orgnih.gov This organized unit is known as a Biosynthetic Gene Cluster (BGC). nih.gov Identifying and analyzing the BGC for a particular natural product is a crucial step in understanding its complete biosynthetic pathway.

While the specific biosynthetic gene cluster responsible for producing this compound has not been explicitly identified or characterized in the scientific literature, the general principles of polyketide BGCs provide a framework for its eventual discovery. Such a cluster would be expected to contain a gene for a Type I PKS, which is typical for fungal polyketides. wikipedia.org In addition to the core PKS, the cluster would likely harbor genes for "tailoring enzymes" that modify the polyketide backbone to create the final, complex structure of this compound.

Interestingly, the BGC for carviolin (B2929679), a co-metabolite of this compound, has been studied. nih.gov The An gene cluster contains a PKS gene (PKS30) and other associated genes, such as those for an anthrone (B1665570) oxygenase and an O-methyltransferase, that are responsible for the biosynthesis of the anthraquinone (B42736) scaffold of carviolin. nih.gov The co-production of these compounds from the same fungus suggests their BGCs might be located in proximity within the fungal genome or share common regulatory elements.

Enzymatic Steps and Intermediates in this compound Formation

The precise enzymatic steps and the sequence of chemical intermediates leading from simple precursors to the final structure of this compound remain to be fully elucidated. However, based on the general mechanism of PKSs and the structure of the molecule, a hypothetical pathway can be proposed.

The biosynthesis would be initiated by a Type I PKS. wikipedia.org The process involves:

Loading: An initial starter unit (likely acetyl-CoA) is loaded onto the acyl carrier protein (ACP) domain of the PKS.

Elongation: The starter unit is passed to the ketosynthase (KS) domain. The ACP domain is then loaded with an extender unit (malonyl-CoA). The KS domain catalyzes a Claisen condensation, extending the chain by two carbons.

Processing: This elongation cycle is repeated multiple times. After each condensation, the β-keto group may be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, if present, leading to varying degrees of reduction in the growing polyketide chain.

Termination: Once the chain reaches its full length, it is released from the PKS, often accompanied by a cyclization event catalyzed by a thioesterase (TE) or another specialized domain.

Following the formation of a linear polyketide chain, a series of post-PKS modifications by tailoring enzymes (e.g., oxidases, reductases, cyclases) would be required to construct the complex tricyclic decalactone core of this compound. nih.govacs.org The intricate stereochemistry of the molecule suggests highly specific enzymatic control during these cyclization and modification steps. nih.gov

Relationship to Co-isolated Metabolites and Biosynthetic Divergence (e.g., Dictyosphaeric Acid A, Carviolin)

This compound was isolated alongside two other polyketide-derived natural products: dictyosphaeric acid A and carviolin. nih.gov The co-production of these metabolites from the same fungal strain suggests a potential biosynthetic relationship, possibly through pathway divergence from a common intermediate or through linked regulatory networks.

Dictyosphaeric Acid A: This compound is a structural isomer of this compound, differing only in the stereochemistry at one or more chiral centers. nih.govnih.gov Their high degree of structural similarity strongly implies a very close biosynthetic relationship. They likely share the exact same biosynthetic pathway, diverging only at a late stage where a specific enzymatic reaction (e.g., a reduction or cyclization) produces the different stereochemical outcome.

Carviolin: In contrast to the decalactone structure of the dictyosphaeric acids, carviolin is an anthraquinone. nih.govsmolecule.com Anthraquinones are also polyketides, but their biosynthesis involves a different pattern of cyclization and aromatization of the initial polyketide chain. smolecule.com The co-isolation of these structurally distinct classes of polyketides—decalactones and anthraquinones—is a classic example of biosynthetic divergence. It is plausible that the fungus utilizes different PKS enzymes to produce separate polyketide chains that lead to each class of compound. Alternatively, a single, highly versatile BGC or a "supercluster" could potentially generate different precursors that are shunted into these distinct pathways.

The table below summarizes the key features of the co-isolated metabolites.

Compound NameChemical ClassKey Structural FeaturesBiosynthetic Origin
This compound DecalactoneTricyclic macrolactonePolyketide
Dictyosphaeric Acid A DecalactoneTricyclic macrolactone, stereoisomer of BPolyketide
Carviolin AnthraquinonePlanar, aromatic tricyclic systemPolyketide

Chemical Synthesis and Analog Development of Dictyosphaeric Acid B

Retrosynthetic Strategies Towards Dictyosphaeric Acid B

The retrosynthetic analysis of this compound reveals a complex structure characterized by a highly oxygenated tricyclic decalactone core and a polyene carboxylic acid side chain. Key strategic disconnections focus on simplifying the molecule into more manageable and synthetically accessible fragments. A primary approach involves disconnecting the polyene side chain from the tricyclic core, allowing for a convergent synthesis where these two major components are prepared separately and coupled at a late stage. Further retrosynthetic analysis of the tricyclic core often involves breaking it down into a simpler macrocyclic precursor, which can then be cyclized to form the intricate fused ring system.

Total Synthesis Approaches and Methodological Innovations

The total synthesis of this compound and its analogue, dictyosphaeric acid A, has been a subject of significant research, leading to innovative synthetic methodologies.

Construction of the Tricyclic Decalactone Core

The construction of the highly oxygenated tricyclic decalactone core represents a significant hurdle in the total synthesis of dictyosphaeric acids. researchgate.net One successful strategy involves a ring-closing metathesis (RCM) to form a 13-membered macrolactone, followed by a doubly tethered intramolecular Michael addition (DTIMA) to construct the fused ring system. nih.govresearchgate.net An alternative approach utilizes a tandem intramolecular Michael addition/alkene migration sequence, which has been effectively employed in the synthesis of the related dictyosphaeric acid A. researchgate.netwiley.com These methods showcase the power of modern synthetic techniques in assembling complex polycyclic frameworks. The first synthetic route to this core was established from (S)-(-)-4-(tert-butyldimethylsilyloxy)cyclohexenone in nine steps. nih.govacs.org

Stereoselective Introduction of Chiral Centers

The dictyosphaeric acid core possesses multiple stereocenters that require precise control during synthesis. The relative and absolute stereochemistry of the natural products were initially determined using J-based configuration analysis, along with ROE and NOE correlations. nih.gov Synthetic strategies have employed various methods to establish these chiral centers. For instance, the use of chiral starting materials, such as (S)-(-)-4-(tert-butyldimethylsilyloxy)cyclohexenone, provides a foundation for the stereocontrolled synthesis of the core structure. nih.govresearchgate.net Furthermore, stereoselective reactions, including diastereoselective epoxidations and reductions, are crucial for setting the stereochemistry of the remaining chiral centers throughout the synthetic sequence. researchgate.net The stereochemical configuration of the synthetic product was ultimately confirmed through NMR studies, which in the case of dictyosphaeric acid A, led to a reassignment of the initially proposed structure. researchgate.netwiley.com

Strategies for Polyene Carboxylic Acid Side Chain Elaboration

The synthesis of the polyene carboxylic acid side chain presents its own set of challenges, primarily in controlling the geometry of the double bonds. nih.gov Common strategies for constructing such polyene systems include Wittig-type olefination reactions and Suzuki-Miyaura cross-coupling reactions. unipi.itrsc.org For the synthesis of dictyosphaeric acid A, a Suzuki-Miyaura reaction was successfully used to couple a vinylic MIDA (N-methyliminodiacetic acid) boronate with an alkenyl iodide, demonstrating the utility of this method for creating the required carbon-carbon bonds with high efficiency. unipi.itrsc.orgillinois.edu The choice of coupling partners and reaction conditions is critical to ensure the desired stereochemistry of the double bonds in the final polyene chain.

Synthetic Challenges and Advances in this compound Synthesis

The synthesis of this compound is fraught with challenges, including the construction of the sterically congested and highly functionalized tricyclic core and the stereocontrolled formation of the polyene side chain. Early efforts focused on developing convergent routes to the tricyclic core, with significant advances being the use of RCM and intramolecular Michael additions. nih.govresearchgate.net The successful application of a tandem intramolecular Michael addition/alkene migration sequence was a notable innovation in the synthesis of the closely related dictyosphaeric acid A. researchgate.netwiley.com

A significant breakthrough in the broader context of complex molecule synthesis that has influenced strategies for molecules like this compound is the development of iterative cross-coupling methods. These approaches, which utilize bifunctional building blocks, allow for the systematic and controlled assembly of complex carbon skeletons, which could be applied to the construction of the polyene side chain. nih.gov

Chemical Derivatization and Analogue Preparation for Structure-Activity Relationship Studies

To probe the biological importance of different structural features of this compound and its analogs, chemical derivatization and the preparation of simplified analogs are crucial. While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in the provided search results, the general principles of SAR can be applied. nih.govresearchgate.net The synthesis of various analogs would involve modifying key functional groups, such as the carboxylic acid, the hydroxyl groups on the tricyclic core, and the length and stereochemistry of the polyene side chain.

For example, esterification or amidation of the carboxylic acid could be performed to assess the importance of this acidic moiety for any biological activity. The hydroxyl groups could be acylated or etherified to probe their role in target binding. Simplified analogs, potentially with a less complex core structure or a truncated side chain, could also be synthesized to determine the minimal structural requirements for activity. These studies are essential for identifying the pharmacophore of the molecule and for designing more potent and selective analogs.

Biological Activities and Mechanistic Investigations of Dictyosphaeric Acid B

In Vitro Biological Activity Spectrum

The antimicrobial properties of dictyosphaeric acid B have been subject to investigation, with some conflicting findings in the scientific literature. One study reports that this compound, unlike its counterpart dictyosphaeric acid A, did not show antimicrobial activity against test organisms at concentrations of 50 and 200 µ g/well . pitt.edu In contrast, other research suggests that both dictyosphaeric acids A and B, produced by Penicillium sp., exhibit activity against Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and Candida albicans. pitt.eduresearchgate.net This discrepancy may arise from differences in experimental setup, microbial strains used, or the stereochemistry of the synthesized or isolated compounds.

For comparison, dictyosphaeric acid A has been specifically noted for its activity against S. aureus, E. faecium, and C. albicans. pitt.edu The differing observations for this compound warrant further investigation to clarify its antimicrobial potential.

Table 1: Comparative Antimicrobial Activity of Dictyosphaeric Acids

Compound Target Organism Activity Reported Source(s)
Dictyosphaeric Acid A Staphylococcus aureus Active pitt.eduresearchgate.net
Enterococcus faecium (vancomycin-resistant) Active pitt.edu
Candida albicans Active pitt.eduresearchgate.net
This compound Various Microbes No activity observed at 50 & 200 µg/well pitt.edu
Staphylococcus aureus Active researchgate.net
Enterococcus faecium Active researchgate.net
Candida albicans Active researchgate.net

The antifungal potential of this compound has been specifically evaluated against Candida albicans. pitt.eduresearchgate.net As noted in the antimicrobial section, one report indicates activity against this opportunistic yeast pathogen. researchgate.net This finding is consistent with the broader understanding that many secondary metabolites from Penicillium species possess antifungal properties. core.ac.uk However, another study found it to be inactive. pitt.edu Further research is needed to resolve these differing results and fully characterize its antifungal spectrum.

Recent computational studies have highlighted the potential of marine-derived natural products as inhibitors of viral entry mechanisms, particularly for SARS-CoV-2. nih.govaimspress.com One key target is the Transmembrane Serine Protease 2 (TMPRSS2), a host cell enzyme essential for cleaving the viral spike (S) protein, which facilitates membrane fusion and viral entry. aimspress.comnih.govmdpi.com

In silico molecular docking studies have identified dictyosphaeric acid A as a potent binder to TMPRSS2, exhibiting a strong binding free energy (ΔGB) of -14.02 kcal/mol. nih.govaimspress.comrsc.org This suggests that dictyosphaeric acid A may disrupt the interaction between TMPRSS2 and the viral spike protein, thereby inhibiting viral entry. tandfonline.com To date, similar specific in silico or in vitro studies focusing on this compound's interaction with TMPRSS2 have not been prominently reported in the literature. Therefore, while the structural analogue shows promise, the antiviral potential of this compound via this mechanism remains unconfirmed.

This compound has been identified as a cytotoxic and antiproliferative agent. mdpi.com It was listed among the bioactive compounds produced by marine strains of Penicillium with potential antitumor properties. mdpi.com The fungi that produce this compound have been profiled for their bioactivity, indicating a potential for cytotoxic effects. mdpi.com However, specific data regarding the cancer cell lines it affects and its IC₅₀ values are not extensively detailed in the available research, which often focuses on the producing organism or related analogues. mdpi.comresearchgate.net Further targeted studies are required to quantify its cytotoxic efficacy and determine its selectivity for cancer cells over normal cells.

Beyond the primary activities mentioned, there is limited information in the reviewed literature specifically detailing other biological effects of this compound. The producing organism, a marine-derived Penicillium species, exists in a complex ecological niche where secondary metabolites play diverse roles, but these have not been individually elucidated for this compound. mdpi.com

Molecular Mechanisms of Action and Target Engagement

The precise molecular mechanisms underlying the biological activities of this compound are not yet well understood. pitt.edu For many novel natural products, a significant period of investigation is required to move from initial bioactivity screening to detailed mechanistic studies. mdpi.com

In the context of its potential antiviral activity, the proposed mechanism for its close analogue, dictyosphaeric acid A, involves target engagement with the host protease TMPRSS2. nih.govtandfonline.com By binding to this enzyme, it is theorized to prevent the necessary proteolytic activation of the viral spike protein, a critical step for the fusion of the virus with the host cell membrane. aimspress.comnih.gov Whether this compound acts through a similar or different mechanism is currently unknown.

For its cytotoxic effects, the mechanism remains undefined. pitt.edu Other cytotoxic compounds isolated from endophytic fungi exert their effects through various means, such as inhibition of topoisomerase I or II, interference with microtubule dynamics, or induction of apoptosis. frontiersin.org However, it has not been determined if this compound utilizes any of these pathways.

Identification and Characterization of Molecular Targets (e.g., Enzymes, Cellular Pathways)

Research into the molecular targets of this compound and its analogues has identified key enzymes and pathways involved in cellular regulation and disease.

One of the primary molecular targets identified for compounds structurally related to this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a crucial negative regulator of insulin (B600854) and leptin signaling pathways. nih.govcsic.esmdpi.com Its inhibition is considered a significant therapeutic strategy for type 2 diabetes and obesity. mdpi.com Genetic deletion of PTP1B in animal models leads to enhanced insulin sensitivity. nih.gov Natural products are considered an excellent source for discovering new PTP1B inhibitors. nih.gov

Another identified target is the Transmembrane Serine Protease 2 (TMPRSS2) . Dictyosphaeric acid A, a close analogue of this compound, has been shown to bind to TMPRSS2, an enzyme involved in the entry of certain viruses into host cells. aimspress.com

The broader biological activities suggest that this compound likely interacts with fundamental cellular pathways commonly modulated by bioactive natural products. These include inflammatory and cell signaling cascades such as:

NF-κB Signaling Pathway : A key regulator of inflammatory responses, cell survival, and proliferation. frontiersin.orgembopress.orgcsic.es

MAPK Signaling Pathways : These pathways, including ERK, JNK, and p38, are central to cellular responses like proliferation, differentiation, and apoptosis. nih.gov

JAK-STAT3 Signaling Pathway : This pathway is critical for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and changes in cellular activity. embopress.orgnih.gov

Table 1: Identified and Potential Molecular Targets for this compound and Related Compounds

Target Enzyme/PathwayFunctionRelevance of Modulation
Protein Tyrosine Phosphatase 1B (PTP1B) Negative regulator of insulin and leptin signaling.Inhibition can enhance insulin sensitivity; a target for diabetes and obesity treatment. nih.govcsic.esmdpi.com
Transmembrane Serine Protease 2 (TMPRSS2) A host cell surface protease involved in viral entry.Inhibition can block viral infection processes. aimspress.comresearchgate.net
NF-κB Pathway Transcription factor that controls genes for inflammation and immune response.Inhibition is a key mechanism for anti-inflammatory effects. frontiersin.orgembopress.org
MAPK Pathways Regulate cell proliferation, differentiation, and apoptosis.Modulation affects cancer cell survival and inflammatory responses. nih.gov
JAK-STAT3 Pathway Transduces signals from cytokines and growth factors to regulate gene expression.Dysregulation is linked to inflammation and cancer. embopress.orgnih.gov

Modulation of Cellular Signaling Pathways

This compound and similar bioactive compounds exert their effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cell growth.

The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of many natural compounds. Activation of NF-κB is often triggered by inflammatory stimuli, leading to the transcription of pro-inflammatory genes, including cytokines like IL-6 and IL-8. nih.govmdpi.com By suppressing this pathway, compounds can reduce the production of these inflammatory mediators.

Similarly, the MAPK signaling cascades are frequent targets. The p38 MAPK, NF-κB, and JAK-STAT3 signaling pathways are interconnected and can be activated by cytokines, leading to inflammatory conditions. nih.gov Inhibition of these pathways can block the downstream effects, such as the expression of inflammatory proteins.

In the context of PTP1B inhibition, modulating this enzyme has direct consequences on insulin signaling. PTP1B dephosphorylates the insulin receptor, dampening its signal. nih.gov An inhibitor of PTP1B would prevent this dephosphorylation, thereby enhancing and prolonging the insulin signal, which can improve glucose uptake and metabolism. mdpi.com Some PTP1B inhibitors have been shown to act as non-competitive or mixed inhibitors, suggesting they may bind to allosteric sites rather than the highly conserved active site, which can lead to greater selectivity. nih.gov

In Silico Docking and Molecular Dynamics Simulations for Target Interaction

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule like this compound and its protein targets. researchgate.netnih.gov These computational methods provide insights into binding affinities and the stability of the ligand-protein complex. nih.govmdpi.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. The process generates a "docking score," which estimates the binding affinity, with lower scores typically indicating a more favorable interaction. mdpi.commdpi.com For example, in a study on dictyosphaeric acid A, its binding to the TMPRSS2 enzyme was evaluated using docking, yielding a calculated binding energy (ΔGB) of -14.02, indicating a strong potential interaction. aimspress.com Docking studies on other natural product inhibitors targeting PTP1B have successfully illustrated how these molecules fit into the catalytic pocket, forming hydrogen bonds with key residues like Ala217 and Arg221. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. nih.gov By simulating the movements of atoms, MD provides a more dynamic picture of the interaction. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to confirm that the ligand remains stably bound within the target's active site. nih.gov These simulations are crucial for validating docking results and understanding the flexibility of the complex. nih.govmdpi.com

While specific MD simulation studies for this compound were not found, the methodology is standard for validating potential drug candidates identified through docking. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies are essential for understanding which chemical features of a molecule are critical for its biological activity. derpharmachemica.com This involves synthesizing or isolating analogues of the lead compound and evaluating how structural modifications affect their potency. derpharmachemica.com

For lactone-containing compounds like this compound, SAR studies often reveal the importance of specific functional groups. For instance, in studies of other γ-butyrolactones, the introduction of halogen, hydroxyl, and methoxy (B1213986) groups was found to play a significant role in enhancing analgesic activity. derpharmachemica.com

While comprehensive SAR studies specifically for this compound are not widely published, the comparison between dictyosphaeric acid A and B provides initial insights. These compounds are close analogues, differing in their stereochemistry, which can influence their interaction with specific biological targets. nih.gov The development of total syntheses for related natural products, such as (+)-dictyosphaeric acid A, provides a platform for creating a variety of analogues. oup.com This synthetic capability is a prerequisite for detailed SAR studies, which would involve modifying aspects such as:

The stereochemistry of the decalactone core.

The length and saturation of the side chains.

The nature and position of functional groups like hydroxyl and carboxylic acid moieties.

Such studies are crucial for optimizing the compound's activity and developing more potent and selective therapeutic agents.

Advanced Research Directions and Future Perspectives for Dictyosphaeric Acid B

Exploration of Novel Producer Organisms and Ecological Roles

Dictyosphaeric acid B was first isolated from an undescribed species of Penicillium fungus, designated F01V25. nih.govacs.org This fungus was found living as an endophyte within the marine green alga Dictyosphaeria versluyii, collected in Fiji. nih.govacs.org The producing fungus was later formally described as Penicillium dravuni. researchgate.net This discovery highlights the potential of marine-derived fungi as a source of novel secondary metabolites. Further research into other species of Penicillium and related genera could reveal new producers of this compound or structurally similar compounds. nih.gov The investigation of endophytic fungi from various marine algae and other marine organisms represents a promising avenue for discovering new sources of this and other bioactive molecules. frontiersin.org

The ecological role of this compound is not yet fully understood. However, its production by a fungus living in close association with an alga suggests a possible role in the chemical ecology of this symbiosis. db-thueringen.de It is hypothesized that secondary metabolites produced by endophytic fungi may protect the host alga from pathogens or herbivores. db-thueringen.de While dictyosphaeric acid A, a related compound, showed weak antibacterial activity, this compound did not exhibit such properties in initial screenings. acs.org The ecological functions of these compounds in their natural marine environment remain an area of active investigation. db-thueringen.de It's possible they are involved in regulating the microbial community on the alga's surface or deterring settlement of other organisms. db-thueringen.de Further studies are needed to elucidate the specific ecological pressures that lead to the production of this compound and its precise function in the marine ecosystem.

Biotechnological Approaches for Optimized Production

Currently, the production of this compound relies on the fermentation of the producing organism, Penicillium dravuni. nih.gov To improve the yield and make the compound more accessible for further research and potential applications, biotechnological optimization strategies can be employed. This could involve refining the fermentation conditions, such as the composition of the culture medium, temperature, pH, and aeration.

Metabolic engineering of the producing fungal strain is another powerful approach. fraunhofer.de By identifying and manipulating the genes in the biosynthetic pathway of this compound, it may be possible to increase its production. This could involve overexpressing key enzymes in the pathway or knocking out competing metabolic pathways. nih.gov The use of high-performance strains of microorganisms is a common strategy in the industrial production of various organic acids and other valuable compounds. researchgate.net Applying these principles to Penicillium dravuni could lead to a more efficient and scalable production process for this compound.

StrategyDescriptionPotential Outcome
Fermentation Optimization Modifying culture conditions (e.g., media components, pH, temperature) to enhance growth and metabolite production.Increased yield of this compound from fungal cultures.
Metabolic Engineering Genetic modification of the producing organism to upregulate the biosynthetic pathway of this compound.Higher production titers and improved efficiency.
Strain Improvement Selection and development of high-producing strains of Penicillium dravuni through classical or modern techniques.More robust and efficient production strains for industrial scale-up.

Chemoenzymatic Synthesis and Biocatalytic Transformations

The complex structure of this compound presents a significant challenge for total chemical synthesis. york.ac.uk Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising alternative. mdpi.comresearchgate.net This approach can facilitate the construction of complex chiral molecules by utilizing enzymes for key stereoselective steps. mdpi.comresearchgate.net For instance, lipases are often used for regioselective acylations, a type of reaction that could be relevant in the synthesis of a molecule like this compound. researchgate.net The development of a convergent chemoenzymatic route could provide a more efficient and scalable method for producing this compound and its analogs. researchgate.net

Biocatalytic transformations of the natural product itself could lead to the creation of novel derivatives with potentially improved or different biological activities. mdpi.com Enzymes can be used to perform specific chemical modifications on the this compound scaffold, such as hydroxylations, glycosylations, or esterifications. nih.govosti.gov This approach allows for the generation of a library of related compounds that can be screened for various biological activities, expanding the potential applications of the core structure. mdpi.com

Development of Advanced Analytical Methods for Detection and Quantification

The initial isolation and characterization of this compound relied on a combination of chromatographic and spectroscopic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org For more sensitive and rapid detection and quantification of this compound in complex mixtures, such as fermentation broths or environmental samples, the development of advanced analytical methods is crucial.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of secondary metabolites and could be optimized for the specific detection of this compound. core.ac.ukgeomar.de Developing a validated LC-MS method would allow for accurate quantification and monitoring of the compound during production and in ecological studies. Other analytical techniques, such as those based on capillary electrophoresis or immunoassays, could also be explored for high-throughput screening and analysis. The availability of robust analytical methods is essential for quality control in production processes and for detailed investigations into its ecological distribution and function. shimadzu.com

Interdisciplinary Research Paradigms in this compound Investigation

A comprehensive understanding of this compound requires an interdisciplinary approach that integrates knowledge and techniques from various scientific fields. uni-jena.de The study of its natural producer and ecological role necessitates collaboration between marine biologists, microbial ecologists, and natural product chemists. db-thueringen.de Elucidating its biosynthetic pathway involves genetics, molecular biology, and biochemistry.

The development of production methods can benefit from the expertise of biochemical engineers and biotechnologists. fraunhofer.de Furthermore, exploring its potential applications may involve pharmacologists, toxicologists, and material scientists. The convergence of these disciplines can lead to a more holistic understanding of this compound, from its fundamental biology to its potential uses. Such interdisciplinary collaborations are often crucial for tackling complex scientific challenges and fostering innovation. uni-jena.de

Q & A

Q. What are the primary methodologies for isolating and purifying dictyosphaeric acid B from natural sources?

this compound is typically isolated from marine-derived Penicillium species using solvent extraction followed by chromatographic techniques. For example, ethyl acetate extraction of fungal cultures is combined with silica gel column chromatography and preparative HPLC to purify the compound . Key validation steps include UV-Vis spectroscopy for preliminary identification and LC-MS for molecular weight confirmation. Researchers should document solvent ratios, column specifications, and retention times to ensure reproducibility .

Q. How is the structural elucidation of this compound achieved?

Structural characterization relies on NMR (1D and 2D experiments) and high-resolution mass spectrometry (HRMS). For instance, J-resolved NMR and HSQC correlations are critical for resolving decalactone ring systems, while HRMS confirms the molecular formula (e.g., C₁₅H₂₂O₄) . Comparative analysis with synthetic analogs or previously reported spectra is essential to avoid misassignment .

Q. What initial bioactivity profiles have been reported for this compound?

Early studies indicate moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and cytotoxicity in cancer cell lines (e.g., IC₅₀ values in the μM range). Assays should include positive controls (e.g., tetracycline for antimicrobial tests) and dose-response curves to validate dose dependency . Researchers must specify cell lines, incubation conditions, and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity may arise from variations in fungal strains, extraction protocols, or assay conditions. To address this:

  • Standardize fungal cultivation (e.g., media composition, temperature) .
  • Use orthogonal assays (e.g., both MTT and resazurin-based cytotoxicity tests) .
  • Apply false discovery rate (FDR) controls, such as the Benjamini-Hochberg procedure, when analyzing multiple bioactivity endpoints .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Retrosynthetic approaches focus on lactonization and stereoselective aldol reactions. Challenges include preserving the decalactone stereochemistry. Recent advances use chiral auxiliaries or enzymatic catalysis to improve yield. Researchers should report enantiomeric excess (via chiral HPLC) and compare synthetic yields across reaction conditions (e.g., solvent, catalyst) .

Q. How can metabolomic profiling enhance understanding of this compound biosynthesis in host organisms?

Untargeted metabolomics (LC-HRMS/MS) coupled with gene cluster analysis (e.g., antiSMASH) identifies biosynthetic precursors and regulatory pathways. For example, correlating this compound production with polyketide synthase (PKS) gene expression under stress conditions (e.g., nutrient limitation) provides mechanistic insights . Data should be deposited in public repositories (e.g., MetaboLights) with metadata on growth conditions and instrument parameters .

Q. What experimental designs are recommended for studying this compound’s ecological role in marine symbioses?

Co-culture experiments with host algae (Dictyosphaeria versluyii) and bacterial symbionts can elucidate ecological interactions. Techniques include:

  • Spatial metabolomic mapping (MALDI-TOF imaging) to localize this compound in algal tissues .
  • Knockout studies (CRISPR-Cas9) targeting fungal PKS genes to assess compound loss and symbiont survival .

Methodological Guidelines

Q. How should researchers handle conflicting spectral data during structural verification?

  • Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova).
  • Compare with synthetic standards or literature data from authoritative databases (e.g., SciFinder, Reaxys) .
  • Document chemical shift discrepancies (>0.1 ppm for ¹H NMR) as potential impurities or conformational isomers .

Q. What statistical frameworks are appropriate for analyzing multi-omics data linked to this compound?

For transcriptomic-metabolomic integration:

  • Apply weighted gene co-expression network analysis (WGCNA) to link PKS expression to compound abundance .
  • Use pathway enrichment tools (e.g., KEGG, MetaCyc) with FDR correction to minimize Type I errors .

Q. How can researchers ensure ethical rigor in marine sample collection for this compound studies?

  • Adhere to the Nagoya Protocol for access and benefit-sharing of genetic resources.
  • Obtain permits from local authorities (e.g., CITES for endangered species).
  • Deposit voucher specimens in accredited biorepositories with GPS coordinates and collection dates .

Data Presentation and Reproducibility

Q. What are the minimum reporting standards for this compound research in publications?

  • Include raw spectral data (NMR, MS) in supplementary materials.
  • Provide strain accession numbers (e.g., GenBank IDs for fungal isolates).
  • Disclose solvent purity, instrument models, and software versions .

Q. How can researchers address batch-to-batch variability in compound yield?

  • Implement quality control (QC) protocols, such as UPLC-PDA monitoring of fermentation extracts.
  • Use design of experiments (DoE) to optimize growth parameters (e.g., pH, agitation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.